molecular formula C14H20N2O2S B12111357 5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole

5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole

Katalognummer: B12111357
Molekulargewicht: 280.39 g/mol
InChI-Schlüssel: HJXKWNDLAVIXBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole is a complex organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole typically involves multiple steps, starting with the preparation of the indole core One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring

    Formation of the Indole Core: Phenylhydrazine reacts with a suitable ketone (e.g., acetone) in the presence of an acid catalyst to form the indole ring.

    Sulfonylation: The indole derivative is then treated with a sulfonyl chloride (e.g., 4-methyl-piperidine-1-sulfonyl chloride) in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.

    Cyclization: The final step involves cyclization to form the 2,3-dihydro-1h-indole structure, which can be achieved through various methods, including catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions, such as catalytic hydrogenation, can be used to reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of 5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The sulfonyl group and the indole moiety are key functional groups that contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(4-Methyl-piperidine-1-sulfonyl)-piperazine
  • 4-Methyl-piperidine-1-sulfonyl chloride
  • 2,3-Dihydro-1h-indole derivatives

Uniqueness

5-(4-Methyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole is unique due to its combination of a sulfonyl group, a piperidine ring, and an indole moiety. This unique structure imparts distinct chemical properties and potential applications that are not observed in similar compounds. Its versatility in undergoing various chemical reactions and its potential bioactivity make it a valuable compound in scientific research.

Eigenschaften

Molekularformel

C14H20N2O2S

Molekulargewicht

280.39 g/mol

IUPAC-Name

5-(4-methylpiperidin-1-yl)sulfonyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H20N2O2S/c1-11-5-8-16(9-6-11)19(17,18)13-2-3-14-12(10-13)4-7-15-14/h2-3,10-11,15H,4-9H2,1H3

InChI-Schlüssel

HJXKWNDLAVIXBA-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.